2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-18-9-11(16)14-5-7-15-6-3-10-4-8-19-12(10)13(15)17/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWQOFVQXSTEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C=CC2=C(C1=O)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide typically involves multi-step organic reactions
One approach to synthesize the furo[2,3-c]pyridine core is through a cyclization reaction of suitable precursors under acidic or basic conditions. The subsequent steps involve oxidation reactions to introduce the 7-oxo group and alkylation or acylation reactions to attach the ethoxy and acetamide groups, respectively. Specific reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity.
Industrial Production Methods
The industrial production of this compound might involve scalable synthetic routes, which are optimized for cost-efficiency and safety. Processes such as continuous flow synthesis, use of green solvents, and catalytic reactions are often employed in large-scale production. Industrial reactors and automated systems help maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: : The furo[2,3-c]pyridine core can undergo further oxidation, potentially modifying its biological activity.
Reduction: : Reduction of the 7-oxo group to a hydroxyl group can alter the compound’s properties.
Substitution: : The ethoxy and acetamide groups can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: : Nucleophilic or electrophilic reagents, under acidic or basic conditions, can facilitate substitution reactions.
Major Products Formed
Depending on the specific reactions and conditions, major products formed include various derivatives of the original compound with altered functional groups, which may exhibit different chemical or biological properties.
Scientific Research Applications
Chemistry
In chemistry, 2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is studied for its unique molecular structure and reactivity. It serves as a model compound for investigating heterocyclic chemistry and synthetic methodologies.
Biology and Medicine
Biologically, this compound is explored for its potential therapeutic applications. Its structure suggests potential activity as an enzyme inhibitor or receptor antagonist, making it a candidate for drug development. Researchers investigate its effects on various biological pathways and its efficacy in treating diseases.
Industry
In the industrial context, this compound could be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it valuable in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide involves interactions with specific molecular targets. It may inhibit particular enzymes or bind to receptors, modulating signaling pathways. The 7-oxo group and the furo[2,3-c]pyridine core are crucial for its activity, influencing how it interacts with biological macromolecules.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Analogues:
Furopyridine vs. Thienopyridine Systems: The target compound’s furo[2,3-c]pyridine core (oxygen atom) contrasts with thieno[2,3-c]pyridine derivatives (e.g., Enamine Ltd’s compound in ), where sulfur replaces oxygen. Sulfur’s larger atomic radius and lower electronegativity may reduce polarity and alter π-π stacking interactions compared to the oxygen-containing furopyridine .
Acetamide Substituents :
- The ethoxy-acetamide side chain in the target compound differs from:
- Chloroacetamide (: 2-chloro-N-(2,6-difluorophenyl)acetamide), where chlorine’s electron-withdrawing nature may increase reactivity or metabolic stability .
- Trifluoromethyl-substituted acetamides (: Goxalapladib), which enhance lipophilicity and resistance to oxidative metabolism .
Complexity and Molecular Weight :
- The target compound (MW ~283.30) is less complex than Goxalapladib (MW 718.80), which contains a naphthyridine core, trifluoromethyl groups, and a biphenyl system. Higher molecular weight in Goxalapladib may limit blood-brain barrier penetration but improve target affinity for atherosclerosis-related proteins .
Physicochemical and Spectroscopic Comparisons
Table 1: Comparative Physicochemical and Spectral Data
- Spectroscopic Insights: The acetamide carbonyl stretch (1,730 cm⁻¹ in ) is typical for such moieties and would likely appear in the target compound’s IR spectrum. The absence of sulfur in the target compound’s furopyridine core may result in distinct UV/Vis absorption compared to thienopyridine derivatives .
Biological Activity
2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a synthetic compound with a complex structure that includes a furo[2,3-c]pyridine core. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor and receptor antagonist. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-ethoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl]acetamide. Its molecular formula is C13H16N2O4, and it has a molecular weight of 252.28 g/mol. The structural complexity arises from the fused furo[2,3-c]pyridine system and the presence of the 7-oxo group, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O4 |
| Molecular Weight | 252.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034374-63-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that the compound may act as an inhibitor of certain enzymes or as an antagonist to various receptors. The unique functional groups in its structure contribute to its ability to modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Receptor Antagonism : It may bind to receptors that play crucial roles in signaling pathways related to various diseases.
Biological Activity Studies
Recent studies have explored the biological activities of this compound across different contexts:
Antimicrobial Activity
Research has indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, modifications at specific positions on the furo[2,3-c]pyridine core have been shown to enhance bioactivity against bacteria and fungi.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial efficacy of various derivatives of furo[2,3-c]pyridine compounds. Results indicated that modifications similar to those found in this compound led to increased minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria .
Research Findings
- Pharmacological Potential : The compound has shown promise in preclinical studies as a potential therapeutic agent against various diseases due to its enzyme-inhibiting properties.
- Toxicology and Safety : Evaluations of acute toxicity have indicated a favorable safety profile for related compounds, suggesting that this compound may also exhibit low toxicity .
Q & A
Basic: What are the critical steps for synthesizing 2-ethoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide with high yield and purity?
Methodological Answer:
The synthesis of this compound requires optimization of reaction conditions and purification protocols. Key steps include:
Intermediate Preparation : Start with functionalized furopyridine precursors. For example, analogs like pyrrolopyridine derivatives (e.g., 5-cyclopropyl-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide) are synthesized via condensation reactions between pyrrolopyridine intermediates and acetamide derivatives under acidic/basic conditions .
Reaction Optimization :
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates.
- Catalysts : Employ coupling agents like EDCI or HOBt for amide bond formation.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound’s structure?
Methodological Answer:
A multi-technique approach is required:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify protons and carbons in the furopyridine core (e.g., δ 7.2–8.1 ppm for aromatic protons) and ethoxy/acetamide sidechains (δ 1.2–1.4 ppm for ethoxy CH₃, δ 2.1 ppm for acetamide CH₃) .
Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for the acetamide, C-O-C at ~1250 cm⁻¹ for the furopyridine ring) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+ 345.1452, observed 345.1455) .
Advanced: How can researchers address contradictions in biological activity data across different in vitro assays?
Methodological Answer:
Contradictions often arise from assay variability or compound stability issues. Mitigation strategies include:
Replicate Studies : Perform triplicate experiments with independent compound batches to rule out synthesis variability.
Orthogonal Assays : Use complementary methods (e.g., fluorescence polarization for binding affinity vs. cell viability assays for cytotoxicity). For example, pyrrolopyridine analogs showed consistent bromodomain inhibition in SPR assays but variable cytotoxicity in MTT tests due to metabolic interference .
Stability Testing : Assess compound integrity under assay conditions (pH, temperature) via HPLC. Degradation products (e.g., hydrolyzed acetamide) may skew results .
Advanced: What experimental strategies optimize pharmacokinetic properties of furopyridine-based compounds like this one?
Methodological Answer:
Key strategies focus on structural modifications and formulation:
Metabolic Stability :
- Cytochrome P450 Screening : Identify metabolic hotspots (e.g., ethoxy group oxidation) using human liver microsomes. Introduce electron-withdrawing substituents (e.g., fluorine) to reduce oxidation .
Solubility Enhancement :
- Salt Formation : Convert the free base to hydrochloride or phosphate salts.
- Prodrug Design : Mask polar groups (e.g., replace acetamide with ester prodrugs hydrolyzed in vivo) .
Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. LogP values >2.5 (calculated via HPLC) correlate with improved membrane penetration .
Advanced: How should researchers design experiments to elucidate the compound’s mechanism of action against specific protein targets?
Methodological Answer:
A combination of biophysical and cellular approaches is required:
Target Identification :
- Pull-Down Assays : Immobilize the compound on resin and incubate with cell lysates to capture binding partners (e.g., bromodomains identified for pyrrolopyridine analogs) .
Binding Kinetics :
- Surface Plasmon Resonance (SPR) : Measure KD values (e.g., 120 nM for BD2 bromodomain binding) .
Cellular Validation :
- CRISPR Knockout : Silence putative targets (e.g., BRD4) and assess rescue of compound effects .
Basic: What are the best practices for validating the compound’s purity and stability in long-term storage?
Methodological Answer:
Purity Validation :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to confirm ≥95% purity. Monitor for degradation peaks .
Stability Protocols :
- Accelerated Stability Testing : Store at 40°C/75% RH for 1 month and compare HPLC profiles.
- Lyophilization : For hygroscopic compounds, lyophilize and store under argon at -20°C .
Advanced: How can computational modeling guide the optimization of this compound’s selectivity for specific isoforms of a target protein?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to model interactions with isoform-specific binding pockets (e.g., BD1 vs. BD2 bromodomains). Furopyridine derivatives show higher BD2 affinity due to hydrogen bonding with Asp144 .
Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to assess binding stability. RMSD values <2.0 Å indicate stable interactions .
Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing ethoxy with methoxy improves BD2 selectivity by -1.2 kcal/mol) .
Basic: What in vitro models are most suitable for preliminary evaluation of this compound’s therapeutic potential?
Methodological Answer:
Cancer Models :
- Cell Lines : Use HCT-116 (colon) or MCF-7 (breast) cancer lines for cytotoxicity screening (IC50 determination via MTT assay) .
Inflammation Models :
- PBMC Assays : Test TNF-α inhibition in lipopolysaccharide-stimulated peripheral blood mononuclear cells .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental binding data?
Methodological Answer:
Re-evaluate Force Fields : Use AMBER or CHARMM parameters for accurate ligand-protein interaction energy calculations.
Crystallography : Solve co-crystal structures (e.g., 2.1 Å resolution) to identify unmodeled water molecules or conformational changes .
Alchemical Binding Free Energy Calculations : Compute absolute binding free energies with Schrodinger’s FEP+ module to refine predictions .
Advanced: What strategies minimize off-target effects during in vivo testing of this compound?
Methodological Answer:
Selectivity Profiling : Screen against panels of 100+ kinases/epigenetic regulators using KINOMEscan or similar platforms .
Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents to establish a therapeutic index (e.g., ED50 10 mg/kg vs. LD50 200 mg/kg) .
Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., quinone imines) that may cause hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
